molecular formula C9H18O3S B2875833 Cycloheptylmethyl methanesulfonate CAS No. 75646-22-9

Cycloheptylmethyl methanesulfonate

Cat. No. B2875833
CAS RN: 75646-22-9
M. Wt: 206.3
InChI Key: SBBZAZOOOJEDAR-UHFFFAOYSA-N
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Description

Cycloheptylmethyl methanesulfonate is a chemical compound . It is related to methanesulfonic acid (MSA), which is an organosulfuric, colorless liquid with the molecular formula CH3SO3H and structure H3C−S(=O)2−OH . MSA is the simplest of the alkylsulfonic acids .


Chemical Reactions Analysis

While specific chemical reactions involving Cycloheptylmethyl methanesulfonate are not detailed in the search results, methanesulfonic acid (MSA) has been reviewed for its potential use in hydrometallurgy . MSA is a very strong acid, stable against chemical oxidation and reduction, and has no tendency to hydrolyze in water .

Scientific Research Applications

Microbial Metabolism and Environmental Cycling

Cycloheptylmethyl methanesulfonate, as part of the methanesulfonic acid family, plays a role in microbial metabolism and the environmental sulfur cycle. Methanesulfonic acid is utilized by various aerobic bacteria as a sulfur source and for growth. These processes are significant in the biogeochemical cycling of sulfur (Kelly & Murrell, 1999).

Chemical Synthesis and Reactions

Methanesulfonic acid has been used effectively in chemical synthesis. For instance, it has been employed as a catalyst in the reductive ring-opening of O-benzylidene acetals, demonstrating its utility in organic synthesis (Zinin et al., 2007). Additionally, it serves as a catalyst in producing durable-press properties in cotton, indicating its application in textile processing (Reinhardt et al., 1973).

Catalysis and Industrial Applications

Methanesulfonic acid is a versatile catalyst in various industrial applications. Its role in esterification reactions as a homogeneous-heterogeneous catalyst highlights its effectiveness and reusability in industrial processes (Jiang, 2005). Its utility in Friedel-Crafts acylations as a "greener" alternative to traditional catalysts further emphasizes its importance in eco-friendly chemical processes (Wilkinson, 2011).

Analytical Chemistry and Protein Analysis

In the field of analytical chemistry, methanesulfonic acid has been employed in amino acid analysis of proteins, offering precise compositional information from a single hydrolysate (Simpson et al., 1976). This application is crucial for understanding protein structure and function.

Environmental and Electrochemical Aspects

Methanesulfonic acid is also recognized for its environmental benefits. Its properties, such as high aqueous solubility and low toxicity, make it an ideal electrolyte in electrochemical processes, particularly in tin and lead electroplating (Gernon et al., 1999).

Future Directions

While specific future directions for Cycloheptylmethyl methanesulfonate are not provided in the search results, methanesulfonic acid (MSA) is expected to see increased global production due to the industrialization of a new sustainable synthesis process and its many applications .

properties

IUPAC Name

cycloheptylmethyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3S/c1-13(10,11)12-8-9-6-4-2-3-5-7-9/h9H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBBZAZOOOJEDAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC1CCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cycloheptylmethyl methanesulfonate

Synthesis routes and methods

Procedure details

To a solution of cycloheptylmethanol (1.0 g, 7.81 mmol) in dichloromethane (20 ml) at 0° C. under nitrogen was added triethylamine (1.63 ml, 1.5 mol. equiv.) Methanesulphonyl chloride (0.73 ml, 1.2 mol. equiv.) was added, dropwise, and the reaction allowed to stir for two hours at room temperature. Water (50 ml) and dichloromethane (50 ml) were added. The organic phase was separated, washed with water (2×50 ml) and then dried over anhydrous magnesium sulphate. The solution was then filtered and the solvent removed under reduced pressure to give the title compound as an oil (1.66 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.63 mL
Type
reactant
Reaction Step One
Quantity
0.73 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Citations

For This Compound
1
Citations
JV Mankus - 2012 - egrove.olemiss.edu
… by combing tertbutyl 10,10-dimethyl-3,8-dioxo-1-(4-(phenylamino)piperidin-4-yl)-9-oxa-2,5,7-triazaundecan-6ylidenecarbamate (63), cycloheptylmethyl methanesulfonate (89), along …
Number of citations: 2 egrove.olemiss.edu

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